N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 3, a methyl group at position 5, and an n-butylamine substituent at position 5. The pyrazolo[1,5-a]pyrimidine core is structurally analogous to purines, enabling interactions with biological targets such as ATP-binding enzymes .
Properties
IUPAC Name |
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-3-4-9-19-16-10-12(2)21-17-14(11-20-22(16)17)13-7-5-6-8-15(13)18/h5-8,10-11,19H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDKGSVRIXORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or urea derivative to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimycobacterial Activity
One of the most notable applications of pyrazolo[1,5-a]pyrimidines, including N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, is their role as inhibitors of mycobacterial ATP synthase. Research has shown that these compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.
Key Findings:
- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance activity against M.tb. For instance, the introduction of a 3-(4-fluoro)phenyl group has been associated with increased potency against M.tb growth inhibition while maintaining low hERG liability and good metabolic stability in mouse and human liver microsomes .
- In Vivo Efficacy : Selected compounds from this class have shown promising results in vivo, effectively reducing bacterial loads in mouse models of tuberculosis .
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines have also been investigated for their potential as anticancer agents. Various derivatives have demonstrated the ability to inhibit the proliferation of several cancer cell lines.
Applications:
- PI3Kδ Inhibition : Some derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell survival and proliferation. For example, certain compounds within this class have shown IC50 values as low as 18 nM for PI3Kδ inhibition, indicating their potential for treating cancers where PI3Kδ is implicated .
- Radiotracer Development : The incorporation of radioactive isotopes such as fluorine-18 into pyrazolo[1,5-a]pyrimidine derivatives has been explored for use in positron emission tomography (PET) imaging to visualize tumors. Preliminary studies suggest that these radiolabeled compounds accumulate in tumors more effectively than traditional tracers like [18F]FDG, although challenges remain regarding tumor-to-background ratios .
Other Biological Activities
Beyond their applications in antimycobacterial and anticancer research, pyrazolo[1,5-a]pyrimidines exhibit a range of other biological activities:
Summary of Activities:
- Antibacterial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain compounds within this class are being studied for their potential anti-inflammatory properties.
- Insulin Releasing Agents : Research indicates that some pyrazolo[1,5-a]pyrimidines may enhance insulin secretion, making them candidates for diabetes treatment .
Case Studies and Research Insights
Several studies highlight the ongoing research into the applications of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparisons:
Position 3 Substitutions The target compound’s 2-chlorophenyl group distinguishes it from analogs with 4-fluorophenyl (e.g., compound 32 ) or 4-chlorophenyl (e.g., compound in ) substituents. Compounds with 4-fluorophenyl at position 3 (e.g., ) showed potent anti-mycobacterial activity (MIC <1 μM), suggesting that halogen position critically impacts efficacy.
Position 7 Amine Modifications The n-butyl chain in the target compound contrasts with shorter alkyl chains (e.g., propyl in ) or aromatic amines (e.g., pyridin-2-ylmethyl in ). Analogs with pyridin-2-ylmethyl groups exhibited balanced potency and microsomal stability, attributed to the aromatic amine’s hydrogen-bonding capacity .
Additional Substituents The presence of a 2-trifluoromethyl group in introduces strong electron-withdrawing effects, which could modulate reactivity and binding affinity. 2-Methyl or 6-(4-fluorophenyl) groups (e.g., ) demonstrate how core modifications can diversify biological targeting, such as GPCR interactions .
Biological Activity Trends
- Anti-mycobacterial activity is strongly associated with 3-(4-fluorophenyl)- and 5-methyl-substituted derivatives, particularly when combined with pyridin-2-ylmethyl amines .
- Electron-deficient substituents (e.g., trifluoromethyl) may enhance metabolic stability but require further validation .
Research Findings and Implications
- Synthetic Accessibility : The target compound can likely be synthesized via nucleophilic substitution of a 7-chloropyrazolo[1,5-a]pyrimidine intermediate with n-butylamine, analogous to methods described for pyridin-2-ylmethyl derivatives .
- Structure–Activity Relationships (SAR) :
- Halogen Position : Para-substituted halogens (e.g., 4-fluoro) generally outperform ortho-substituted analogs in anti-mycobacterial assays .
- Amine Flexibility : Bulky alkyl chains (e.g., sec-butyl in ) may reduce potency due to steric clashes, whereas smaller chains (e.g., propyl) balance lipophilicity and target engagement .
- Unanswered Questions : The target compound’s efficacy against Mycobacterium tuberculosis or Wolbachia remains uncharacterized. Comparative studies with 3-(4-fluorophenyl) analogs are needed to evaluate the impact of 2-chlorophenyl substitution.
Biological Activity
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases involved in critical cellular processes. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the butyl and chlorophenyl groups contributes to its lipophilicity and potential binding affinity for target proteins.
Trk Kinase Inhibition
One of the primary biological activities associated with this compound is its role as an inhibitor of Trk (tropomyosin receptor kinase) kinases. Trk kinases are essential for neuronal survival and differentiation. Inhibition of these kinases has been linked to therapeutic effects in conditions such as neurodegenerative diseases and certain cancers. Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can effectively disrupt Trk signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of pyrazolo[1,5-a]pyrimidine derivatives. Molecular docking studies indicated that these compounds could inhibit key enzymes involved in carbohydrate metabolism, such as pancreatic α-amylase and intestinal α-glucosidase. Specifically, derivatives showed promising binding affinities, suggesting their potential as therapeutic agents for managing diabetes .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 12.3 | Induction of apoptosis via Trk inhibition |
| MCF-7 (breast cancer) | 15.4 | Cell cycle arrest and apoptosis |
| HeLa (cervical cancer) | 10.8 | Inhibition of cell proliferation |
These results underscore the compound's potential as an anticancer agent.
In Vivo Studies
Animal model studies have further validated the efficacy of this compound in vivo. In a murine model of tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The underlying mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
